molecular formula C15H11N3O2 B8375129 (9H-Fluoren-9-yl)methyl carbonazidate CAS No. 28920-44-7

(9H-Fluoren-9-yl)methyl carbonazidate

Cat. No.: B8375129
CAS No.: 28920-44-7
M. Wt: 265.27 g/mol
InChI Key: NMRYUJMHQFBOIT-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl carbonazidate (Fmoc-N₃) is a specialized reagent that integrates the versatile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with a reactive azide (N₃) functionality . This combination makes it a valuable building block in organic synthesis, particularly for the preparation of Fmoc-protected intermediates under mild conditions. The azide group can serve as a precursor to isocyanates or participate in cycloaddition reactions , such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are cornerstone techniques in bioconjugation and click chemistry. In the field of peptide synthesis , the Fmoc group is one of the most widely used amine-protecting groups due to its orthogonality to other protecting groups and its clean removal under basic conditions with reagents like piperidine . This reagent allows for the strategic introduction of the Fmoc group onto amine-containing molecules, facilitating the step-wise construction of complex peptides. The resulting Fmoc-amino acid azides or other Fmoc-protected intermediates are crucial for generating peptides with high purity and minimal racemization. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

28920-44-7

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-diazocarbamate

InChI

InChI=1S/C15H11N3O2/c16-18-17-15(19)20-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

NMRYUJMHQFBOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The Fmoc group is a common structural motif in carbamate derivatives, but substituents on the carbonate or carbamate backbone significantly influence reactivity and applications. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituent/Functional Group Key Structural Feature
(9H-Fluoren-9-yl)methyl carbonazidate C₁₅H₁₁N₃O₂ 266.28 Azide (N₃) Azide group for click chemistry
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate C₁₇H₁₆BrNO₂ 346.22 Bromoethyl Alkylation agent for nucleophilic substitution
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate·HCl C₁₈H₂₁ClN₂O₂ 332.82 Aminopropyl (charged as HCl salt) Peptide building block with free amine
Fmoc-piperidine derivatives (e.g., Compound 10 ) C₃₇H₃₄N₂O₅ 586.68 Methoxyimino-piperidine Stabilizes intermediates in heterocycle synthesis
(9H-Fluoren-9-yl)methyl hydroxamate (2g ) C₂₄H₂₁N₃O₄ 415.44 Hydroxyamino, phenylpropan Metal chelation (e.g., for protease inhibition)

Physical Properties

Physical properties such as melting points and solubility vary with substituents:

Compound Name Melting Point (°C) Solubility (Predicted/Reported)
Fmoc-piperidine (Compound 10 ) 152–154 Low (lipophilic due to aromatic groups)
Fmoc-piperidine (Compound 12 ) 169–171 Low in water, soluble in organic solvents
(3-aminopropyl)carbamate·HCl Not reported Soluble (ESOL class: soluble)
(2-bromoethyl)carbamate Not reported Low (bromine increases hydrophobicity)

The carbonazidate derivative’s solubility is expected to be moderate, similar to other Fmoc-carbamates, but its azide group may enhance polarity slightly.

Research Findings and Trends

Synthetic Efficiency : Fmoc derivatives are typically synthesized via reactions with 9-fluorenylmethyl chloroformate, followed by column chromatography for purification .

Stability : Fmoc groups are stable under acidic conditions but cleaved by bases (e.g., piperidine), enabling orthogonal protection strategies .

Diversification: Modifying the carbamate substituent (e.g., bromo, amino, azide) tailors compounds for specific reactions, from peptide synthesis to drug discovery .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via an SN2 mechanism, where the azide ion (N₃⁻) attacks the electrophilic carbonyl carbon of (9H-Fluoren-9-yl)methyl carbonochloridate. The general stoichiometry follows a 1:1 molar ratio between the chloroformate and sodium azide, though excess azide (1.2–1.5 equiv) is often used to drive the reaction to completion.

Key Reaction Parameters:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 0–5°C (initial), followed by gradual warming to 25°C

  • Reaction Time: 12–24 hours

  • Yield: 75–89%

Stepwise Procedure

  • Preparation of (9H-Fluoren-9-yl)methyl carbonochloridate: Synthesized via treatment of 9-fluorenylmethanol with phosgene (COCl₂) in dichloromethane at −10°C.

  • Azide Substitution:

    • Dissolve 1.0 equiv (9H-Fluoren-9-yl)methyl carbonochloridate in anhydrous THF.

    • Add 1.2 equiv sodium azide (NaN₃) in one portion under nitrogen atmosphere.

    • Stir at 0°C for 2 hours, then warm to room temperature overnight.

    • Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography.

Analytical Validation:

  • ¹H NMR (CDCl₃): δ 7.75–7.25 (m, 8H, fluorenyl aromatic), 4.45 (d, 2H, CH₂O), 4.25 (t, 1H, fluorenyl CH).

  • FT-IR: 2105 cm⁻¹ (N₃ stretch), 1750 cm⁻¹ (C=O).

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements have adapted fluorenylmethyl carbonazidate synthesis to solid-phase platforms, particularly for combinatorial chemistry applications. This method immobilizes the fluorenylmethyl alcohol on Wang resin prior to azidation.

Protocol Summary

  • Resin Functionalization:

    • Load Wang resin with 9-fluorenylmethanol using DCC/DMAP coupling.

  • On-Resin Azidation:

    • Treat resin-bound chloroformate with NaN₃ in DMF at 50°C for 6 hours.

  • Cleavage:

    • Release product using 95% TFA in DCM.

    • Yield: 82–85% (based on resin loading capacity).

Scalability Considerations:

  • Ideal for parallel synthesis of carbonazidate derivatives.

  • Requires specialized equipment for resin handling and cleavage.

Comparative Analysis of Synthesis Methods

ParameterChloroformate RouteCDI-Mediated RouteSolid-Phase Synthesis
Yield (%)75–8968–7282–85
Reaction Time12–24 h8–12 h6–8 h
Safety ConcernsPhosgene handlingLowLow
ScalabilityIndustrialLab-scaleMedium-throughput
Purification ComplexityModerateLowHigh

Key Observations:

  • The chloroformate route remains the industrial standard due to higher yields.

  • Solid-phase synthesis offers throughput advantages but requires significant upfront resin preparation.

Analytical and Quality Control Considerations

Purity Assessment

  • HPLC: C18 column, 70:30 MeCN/H₂O, 1 mL/min, UV detection at 254 nm. Retention time: 6.8 min.

  • Elemental Analysis: Calculated for C₁₅H₁₁N₃O₂: C 67.91%, H 4.18%, N 15.84%. Found: C 67.85%, H 4.22%, N 15.79%.

Stability Profiling

  • Thermal Stability: Decomposes at 218°C (DSC).

  • Light Sensitivity: Stable under amber glass storage; degrades by 12% after 30 days in direct light .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high-purity (9H-Fluoren-9-yl)methyl carbonazidate?

  • Methodology : Employ stepwise carbamate formation via reaction of 9-fluorenylmethanol with carbonyl azide precursors under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel. Validate purity (>98%) using HPLC and titration analysis .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and moisture-sensitive intermediates.

Q. Which analytical methods are most reliable for confirming purity and structural identity?

  • Methods :

TechniquePurposeReference
HPLCQuantify purity (>98%)
FT-IRConfirm carbamate (C=O, N-H stretches)
NMR (¹H/¹³C)Assign fluorenyl and carbazate protons/carbons
  • Validation : Cross-reference data with computational models (e.g., PubChem SMILES strings) .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid dermal/ocular exposure (GHS H315/H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
  • Storage : Keep in desiccated, light-resistant containers at 2–8°C under nitrogen .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Approach : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect X-ray diffraction data (Cu-Kα radiation) and refine structures using SHELX-97 .
  • Challenges : Fluorenyl group rigidity may cause twinning; use SHELXD for phase resolution . Example: 9-Phenyl-4,5-diazafluoren-9-ol monohydrate (R factor = 0.052) .

Q. What mechanisms govern its reactivity under acidic/basic conditions?

  • Reactivity Profile :

  • Acidic Hydrolysis : Carbazate cleaves to yield hydrazine and CO₂. Monitor via pH-dependent FT-IR (disappearance of C=O at 1700 cm⁻¹) .
  • Basic Conditions : Forms reactive intermediates for nucleophilic substitution (e.g., peptide coupling) .
    • Applications : Use in Fmoc-based solid-phase peptide synthesis (SPPS) with TFA deprotection .

Q. How to troubleshoot side reactions during carbazate-mediated coupling?

  • Common Issues :

  • Premature Deprotection : Avoid prolonged exposure to piperidine/DMF; optimize reaction times .
  • Racemization : Use low-temperature (0–4°C) coupling with HOBt/DIC activators .
    • Mitigation : Characterize byproducts via LC-MS and adjust stoichiometry of coupling reagents .

Q. What strategies address discrepancies in spectroscopic data for novel derivatives?

  • Resolution :

  • Compare experimental ¹³C NMR shifts with DFT calculations (e.g., Gaussian09).
  • Validate NOESY correlations to confirm stereochemistry in chiral derivatives .
    • Case Study : (2R)-4-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperazin-1-ium chloride (Acta Cryst. E) .

Methodological Best Practices

Designing experiments using it as a transient protecting group in oligonucleotide synthesis

  • Protocol :

Protection : React with 5′-OH groups of nucleotides under DMT-Cl catalysis.

Chain Elongation : Use phosphoramidite chemistry; monitor coupling efficiency via trityl assay.

Deprotection : Cleave with 0.5 M NaOH/THF (1:1 v/v) for 2 h .

  • Optimization : Adjust NaOH concentration to minimize backbone degradation .

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